10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine

Oxidation sensitivity Agranulocytosis risk Neutrophil-mediated bioactivation

JL3 (10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine, CAS 136772-40-2) is a tricyclic pyridobenzothiazepine that structurally diverges from clozapine via a central thiazepine sulfur. This substitution dramatically reduces oxidative bioactivation by neutrophil-derived HOCl, mitigating the hematological toxicity risks that limit clozapine’s utility. Pharmacologically, JL3 delivers dual 5-HT1A/5-HT2 affinity and robust antidepressant-like efficacy (equivalent to imipramine in the Porsolt test), yet it completely lacks D2 receptor blockade—preserving A10 dopaminergic neuron firing. This unique oxidation-resistant, non-dopaminergic profile makes JL3 the definitive probe for dissecting serotonergic/noradrenergic mechanisms in behavioral models and for serving as a safe structural control in clozapine toxicity studies.

Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
CAS No. 136772-40-2
Cat. No. B151791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
CAS136772-40-2
Synonyms10-(4-methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
JL3 compound
Molecular FormulaC17H18N4S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CN=C3)SC4=CC=CC=C42
InChIInChI=1S/C17H18N4S/c1-20-8-10-21(11-9-20)17-13-4-2-3-5-15(13)22-16-6-7-18-12-14(16)19-17/h2-7,12H,8-11H2,1H3
InChIKeyGCTKZGZNZBTSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine (JL3): Procurement-Relevant Differentiation of a Pyridobenzothiazepine CNS Agent from Clozapine and Imipramine


10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine (CAS 136772-40-2), commonly designated JL3, is a tricyclic pyridobenzothiazepine derivative structurally related to the atypical antipsychotic clozapine [1][2]. Unlike clozapine, JL3 contains a thiazepine sulfur atom in its central seven-membered ring, a feature that profoundly reduces its sensitivity to oxidative bioactivation [3]. Synthesized via Bischler–Napieralski-type cyclization followed by sulfoxide extrusion [4], JL3 has been characterized as a putative antidepressant with a dual 5-HT1A/5-HT2 receptor affinity profile and negligible dopamine D2 receptor binding [1][2]. Its preclinical development has focused on exploiting the combination of oxidation resistance and non-dopaminergic electrophysiology to address the hematological safety liabilities associated with clozapine-like molecules [3][5].

Why Clozapine Analogs Cannot Substitute for 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine in Oxidation-Sensitive or Non-Dopaminergic Applications


Despite sharing the 4-methylpiperazinyl pharmacophore with clozapine and related dibenzazepine antipsychotics, JL3 cannot be interchanged with these in-class compounds due to two decisive pharmacological divergences. First, the substitution of a thiazepine sulfur for the diazepine nitrogen dramatically alters the molecule's susceptibility to neutrophil-mediated oxidative bioactivation—a process mechanistically linked to clozapine-induced agranulocytosis [1][2]. Second, JL3's electrophysiological signature is fundamentally non-dopaminergic: it fails to suppress A10 dopaminergic neuron firing, whereas clozapine and typical antipsychotics produce robust dopaminergic inhibition [3]. These differences mean that JL3 occupies a distinct preclinical niche—offering antidepressant-like efficacy comparable to imipramine in behavioral despair models without the dopaminergic or hematological liabilities of its structural congeners [4][5]. Consequently, procurement decisions based solely on chemical similarity or generic 'clozapine-like' classification will misassign compound utility.

Quantitative Differentiation Evidence for 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine (JL3) vs. Clozapine, JL13, and Imipramine


Oxidation Resistance to Hypochlorous Acid vs. Clozapine – Lower Agranulocytosis Risk Indicator

In a direct head-to-head in vitro comparison, JL3 exhibited markedly slower oxidation by hypochlorous acid (HOCl)—the major oxidant produced by activated neutrophils—compared to clozapine. Unlike clozapine, which rapidly forms reactive metabolites that subsequently react with glutathione (GSH) and N-acetylcysteine (NAC), JL3 produced very little secondary product, and those formed were non-reactive toward these nucleophilic trapping agents [1]. This profile mirrors that of the more extensively characterized JL13 and is consistent with the thiazepine ring's resistance to peroxidase-catalyzed oxidation [2].

Oxidation sensitivity Agranulocytosis risk Neutrophil-mediated bioactivation

Multivariate Hematotoxicity Classification: JL3 Falls in the Nontoxic Cluster vs. Clozapine Metabolites and Diazepine Analogs

A multivariate statistical analysis incorporating five experimental oxidation parameters (direct scavenging, peroxidase-induced oxidation with and without H₂O₂, lipid peroxidation inhibition, and electrooxidation potential at pH 4.7 and 7.4) achieved 87.5% correct classification of compounds with known hematological side-effect histories. In this model, the thiazepine analogue JL3 and the oxazepine analogue JL13 were unequivocally assigned to the cluster of nontoxic compounds, whereas clozapine metabolites and several pyridobenzodiazepine analogues (JL5, JL8, JL18, JL25) were classified as potentially toxic [1]. Electrooxidation potential emerged as the single most discriminative parameter separating the two clusters [2].

Hematotoxicity prediction Cluster analysis Drug safety screening

Absence of A10 Dopaminergic Neuron Inhibition vs. Clozapine: A Non-Dopaminergic Electrophysiological Signature

In anesthetized rats, intravenous administration of JL3 produced a marked decrease in the firing rate of dorsal raphe serotonergic neurons (ID₅₀ = 3.87 ± 0.57 mg/kg) and locus coeruleus noradrenergic neurons (ID₅₀ = 2.63 ± 0.35 mg/kg). Critically, JL3 did not modify the electrical activity of A10 dopaminergic neurons at any tested dose [1]. This contrasts sharply with clozapine, which produces a characteristic inhibition of A10 dopamine neurons, and with typical antipsychotics, which potently suppress both A9 and A10 dopaminergic firing [2]. The in vitro IC₅₀ values for inhibition of dorsal raphe serotonergic and noradrenergic neurons were 14 μM and 4.5 μM, respectively [3].

In vivo electrophysiology Dopaminergic neurons A10 ventral tegmental area

Antidepressant-Like Efficacy in Porsolt Forced Swim Test Equivalent to Imipramine

In the Porsolt forced swimming test (behavioral despair model) in mice, JL3 demonstrated antidepressant-like activity statistically equivalent to that of the tricyclic antidepressant imipramine, the gold-standard comparator for this assay [1]. Among a series of bioisosteric clozapine analogues evaluated in the open-field and forced swimming tests, JL3 and JL26 were the only compounds exhibiting this antidepressant-like profile, while other analogues in the same series displayed antipsychotic-like (neuroleptic) behavioral signatures [2]. The antidepressant activity could not be attributed to D2 or 5-HT2 receptor binding affinity, distinguishing JL3's mechanism from that of atypical antipsychotics with antidepressant augmentation claims [2].

Forced swim test Antidepressant activity Behavioral despair

Norepinephrine Transporter (NET) Inhibition at Sub-Micromolar Potency: A Mechanism Absent in Clozapine

JL3 inhibits the norepinephrine transporter (NET) with an IC₅₀ of 0.34 μM in rat synaptosomal preparations, a potency comparable to that of some clinically used norepinephrine reuptake inhibitors [1]. This was functionally confirmed in vivo: JL3 potentiated the hypertensive response to exogenous norepinephrine while strongly inhibiting the tyramine-induced hypertensive effect, a classic pharmacological signature of NET interaction [1]. In contrast, JL3 showed negligible activity at the serotonin transporter and dopamine transporter (IC₅₀ > 10⁻⁴ M) [2]. Clozapine does not exhibit meaningful NET inhibition, and this difference provides JL3 with a dual mechanism—5-HT1A/5-HT2 receptor modulation combined with NET blockade—that is not present in any close structural analogue [3].

Norepinephrine transporter NET inhibition Monoamine reuptake

Optimal Procurement Scenarios for 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine Based on Quantitative Differentiation Evidence


Preclinical Antidepressant Screening Requiring Non-Dopaminergic Mechanism

Researchers evaluating antidepressant candidates in rodent behavioral models (forced swim test, tail suspension test) can deploy JL3 as a serotonergic/noradrenergic dual-action probe that lacks dopaminergic confounds. As demonstrated by its antidepressant-like activity equivalent to imipramine in the Porsolt test [1] and its complete absence of A10 dopaminergic neuron modulation [2], JL3 offers a clean pharmacological tool for dissecting the contributions of 5-HT1A/5-HT2 receptor activation and NET inhibition to antidepressant efficacy without the interpretive complications introduced by D2 receptor blockade.

Safety-Optimized Clozapine-Like Chemical Probe for Oxidation-Resistance Studies

Laboratories investigating the structure–toxicity relationships of clozapine analogues require compounds that maintain the core tricyclic pharmacophore while minimizing oxidative bioactivation. JL3's very slow oxidation by HOCl and the non-reactive nature of its metabolites, directly contrasted with clozapine's rapid formation of electrophilic intermediates [1], make it an essential comparator for studies of neutrophil-mediated drug toxicity, myeloperoxidase-catalyzed metabolism, and in vitro models of drug-induced agranulocytosis. Its classification in the nontoxic cluster by multivariate oxidation sensitivity analysis [2] further supports its use as a 'safe' structural control.

In Vivo Electrophysiology of Monoaminergic Systems Without Dopaminergic Interference

Neuroscientists conducting single-unit recordings of dorsal raphe serotonergic neurons or locus coeruleus noradrenergic neurons can use JL3 to selectively inhibit these populations (ID₅₀ = 3.87 mg/kg and 2.63 mg/kg, respectively) while leaving A10 dopaminergic firing unchanged [1]. This selectivity profile, which is not achievable with clozapine or any other clinically available compound, enables experimental designs that require independent manipulation of serotonergic/noradrenergic tone without confounding dopaminergic modulation. The compound's well-characterized in vitro IC₅₀ values (14 μM for dorsal raphe, 4.5 μM for locus coeruleus) [2] facilitate concentration–response experimental planning.

Radiolabeled Metabolism and Distribution Studies Benchtop Reference Standard

The availability of a validated synthetic route for ¹⁴C-radiolabeled JL3 (labeled at the 10-position of the pyridobenzothiazepine scaffold) [1] enables its use as a reference standard in metabolism, tissue distribution, and receptor occupancy studies. Given JL3's oxidation-resistant thiazepine core—which avoids the reactive metabolite complications that confound clozapine tracer studies—radiolabeled JL3 offers a cleaner signal for quantitative whole-body autoradiography and metabolite profiling in preclinical species. This application is directly enabled by the compound's unique oxidative stability, which ensures that the radioactive signal predominantly reflects parent compound distribution rather than covalently bound reactive metabolites.

Quote Request

Request a Quote for 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.